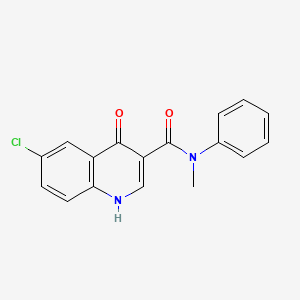
N-(1H-indol-1-ylacetyl)glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-1-ylacetyl)glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-1-ylacetyl)glycylglycine typically involves the following steps:
Formation of Indole Acetyl Intermediate: The indole moiety is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Glycylglycine: The acetylated indole is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of automated synthesis equipment and purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-1-ylacetyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
N-(1H-indol-1-ylacetyl)glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-1-ylacetyl)glycylglycine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The glycylglycine dipeptide may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simple dipeptide of glycine, used as a buffer in biological systems.
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth regulation.
Uniqueness
N-(1H-indol-1-ylacetyl)glycylglycine is unique due to its combination of the indole moiety with a glycylglycine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-[[2-[(2-indol-1-ylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O4/c18-12(16-8-14(20)21)7-15-13(19)9-17-6-5-10-3-1-2-4-11(10)17/h1-6H,7-9H2,(H,15,19)(H,16,18)(H,20,21) |
InChI Key |
CEFOYQJMGXGKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12181005.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181009.png)

![4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12181029.png)
![1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12181035.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine](/img/structure/B12181040.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine](/img/structure/B12181050.png)
![3-(1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12181055.png)
![2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12181060.png)
![N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12181062.png)
![N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine](/img/structure/B12181066.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B12181073.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B12181084.png)
